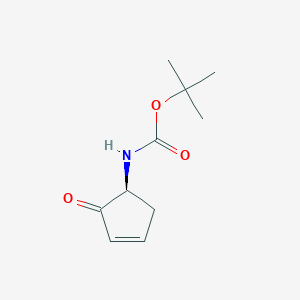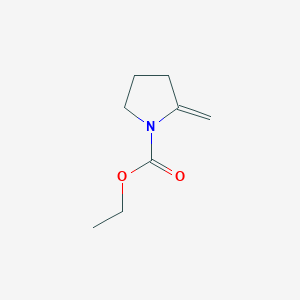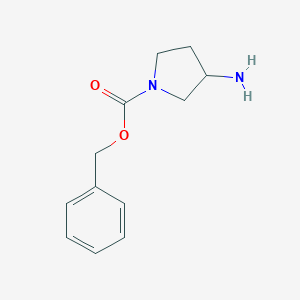
N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine is an organic compound with the chemical formula C9H14N2O. It is commonly known as DMIX and is used in scientific research for its unique properties. DMIX is a potent agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the central nervous system and plays a role in the regulation of monoaminergic neurotransmission.
Mécanisme D'action
DMIX acts as a selective agonist of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine, which is a G protein-coupled receptor that is expressed in the central nervous system. N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine is known to modulate the activity of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine. DMIX binds to N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine and activates a signaling cascade that results in the release of these neurotransmitters.
Biochemical and Physiological Effects:
DMIX has been shown to have a number of biochemical and physiological effects, including the enhancement of dopamine and serotonin release in certain brain regions. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. These effects suggest that DMIX may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMIX in scientific research is its potency as a N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonist, which allows for the investigation of the role of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine in the regulation of neurotransmitter release. However, one limitation is that DMIX is a relatively new compound and its effects on other neurotransmitter systems are not well understood. Additionally, DMIX may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving DMIX. One area of interest is the development of more selective N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonists that can be used to investigate the specific role of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine in the regulation of neurotransmitter release. Another area of interest is the investigation of the potential therapeutic applications of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonists in the treatment of psychiatric disorders such as depression and schizophrenia. Finally, the effects of DMIX on other neurotransmitter systems should be further investigated to better understand its overall pharmacological profile.
Méthodes De Synthèse
DMIX can be synthesized through a multi-step process that involves the reaction of 3-methylisoxazole-5-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced with lithium aluminum hydride to yield DMIX.
Applications De Recherche Scientifique
DMIX has been used in scientific research to investigate the role of N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine in the regulation of dopamine and serotonin neurotransmission. Studies have shown that DMIX can enhance the release of dopamine and serotonin in certain brain regions, which suggests that N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine agonists may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and schizophrenia.
Propriétés
Numéro CAS |
173850-47-0 |
|---|---|
Nom du produit |
N,N-Dimethyl-2-(3-methylisoxazol-5-yl)ethanamine |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3-methyl-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-7-6-8(11-9-7)4-5-10(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
XSWPRZYJJORTCL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCN(C)C |
SMILES canonique |
CC1=NOC(=C1)CCN(C)C |
Synonymes |
5-Isoxazoleethanamine,N,N,3-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)




![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)


![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)


